

An In-depth Technical Guide to the Structure and Function of Claspin

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Introduction

Claspin is a crucial nuclear protein that plays a central role in the maintenance of genomic integrity. Initially identified in *Xenopus* egg extracts, it is an essential upstream regulator of the checkpoint kinase 1 (Chk1), a key effector in the DNA damage response (DDR).^[1] Claspin functions as a critical mediator in the ATR-dependent signaling pathway, which is activated in response to DNA replication stress and DNA damage.^{[2][3]} Its role extends beyond checkpoint activation, as it is also involved in the normal progression of DNA replication.^[2] Dysregulation of Claspin has been implicated in various cancers, making it a potential therapeutic target. This guide provides a comprehensive overview of the structure, domains, and functions of human Claspin, along with detailed experimental protocols for its study.

Claspin Protein Structure

Human Claspin is encoded by the CLSPN gene and the primary isoform (isoform 1) consists of 1339 amino acids.^[4] It is considered a natively unstructured protein, which allows for a high degree of flexibility, enabling it to interact with numerous other proteins and DNA structures.^[5] This structural plasticity is central to its function as a scaffold protein in the assembly of multi-protein complexes at sites of DNA replication and damage.

Functional Domains of Claspin

Claspin is a modular protein with several distinct functional domains that mediate its interactions with other proteins and DNA. The locations and functions of these domains have been mapped primarily through studies of human and *Xenopus* Claspin.

Domain/Region	Amino Acid Position (Human Isoform 1)	Function
DNA Binding Domain (DBD) / Replication Fork-Interacting Domain (RFID)	273–622	Binds to branched DNA structures, particularly replication forks. [4] [6] This interaction is crucial for localizing Claspin to sites of replication stress.
Basic Patch I (BP1)	273–492	A subregion within the RFID rich in basic residues. [4] [6]
Basic Patch II (BP2)	492–622	Another basic residue-rich subregion within the RFID. [4] [6]
PCNA-Interacting Protein (PIP) Box	Immediately precedes the second degron	Mediates the interaction with Proliferating Cell Nuclear Antigen (PCNA). [4]
Chk1-Binding Domain (CKBD)	899–999	Essential for the recruitment of Chk1. [7] This interaction is phosphorylation-dependent.
Chk1-Binding Motifs (CKB1, CKB2, CKB3)	910-919, 939-948, 976-985	Three 10-amino acid repeats within the CKBD. [6] Phosphorylation of Thr916 and Ser945 within CKB1 and CKB2 is required for Chk1 binding. [8]
Mrc1-like Domain	1045–1203	A region of homology to the yeast Mrc1 protein, which is the functional equivalent of Claspin in yeast. [7]
Acidic Patch (AP)	Towards the C-terminus	A region enriched in acidic residues that mediates interaction with the Cdc7 kinase. [4]

Degrons

N-terminal and within BP1

Two distinct domains that target Claspin for proteasomal degradation, thus regulating its cellular levels.^[4]

Quantitative Data on Claspin Interactions

The following table summarizes available quantitative data related to Claspin's interactions and experimental conditions used in its study.

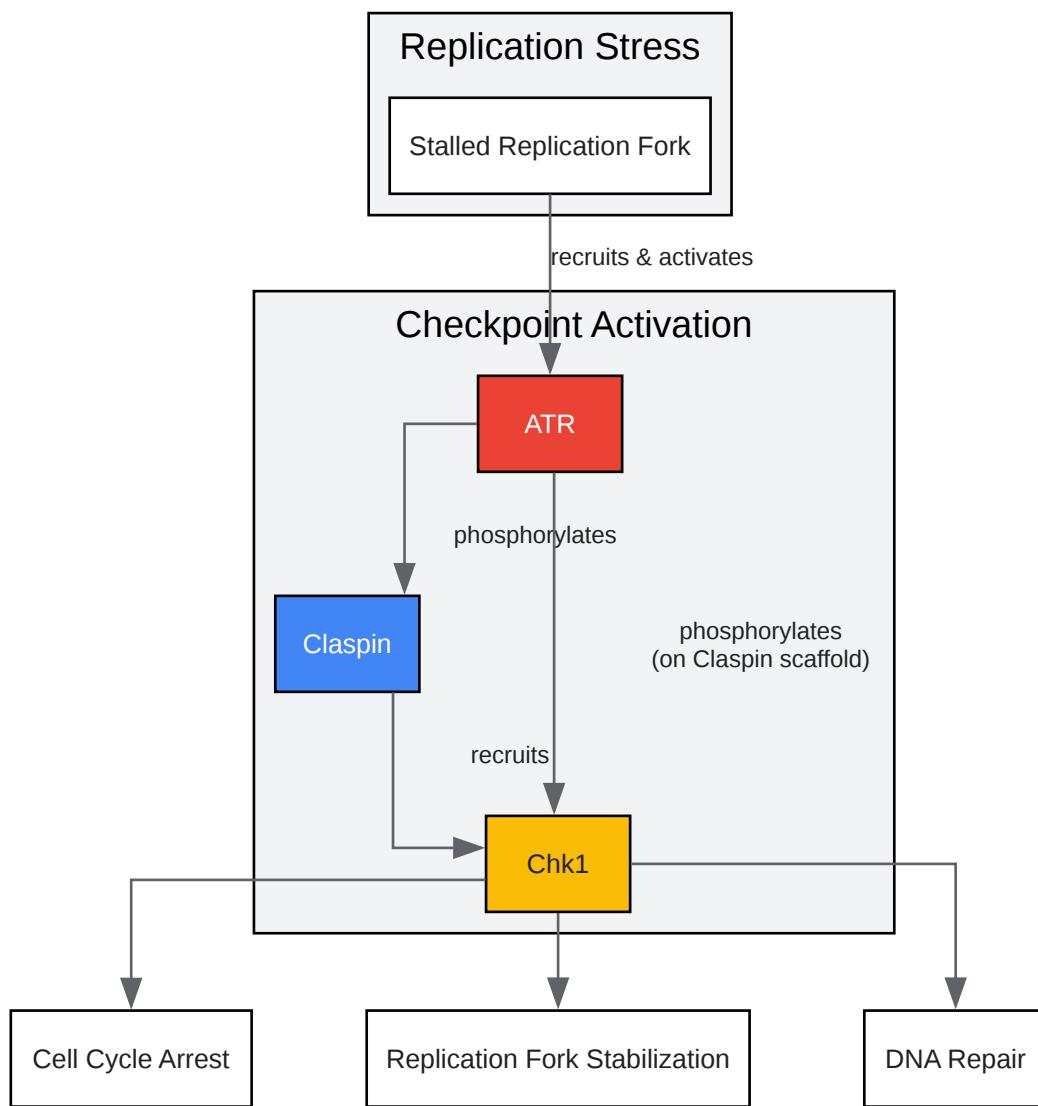
Interaction/Parameter	Method	Quantitative Value	Reference
Claspin-Chk1 (full-length, dephosphorylated) Binding Affinity	Fluorescence Polarization (FP) Assay	$K_d \approx 2 \mu M$	[9]
Claspin (phosphopeptide)-Chk1 (kinase domain) Binding Affinity	Fluorescence Polarization (FP) Assay	$K_d \approx 1 \mu M$	[9]
Chk1 Kinase Activity (full-length)	NADH-coupled ATPase assay	2.25 mol min ⁻¹ mol ⁻¹	[9]
Chk1 Kinase Activity (kinase domain only)	NADH-coupled ATPase assay	7.73 mol min ⁻¹ mol ⁻¹	[9]
Claspin Concentration for in vitro Chk1 Phosphorylation Assay	In vitro kinase assay	3, 30, or 300 nM	[10]
Claspin Fragment Concentration for DNA Binding Assay	In vitro pull-down assay	20, 40, and 100 nM	[3]
DNA Substrate Concentration for DNA Binding Assay	In vitro pull-down assay	20 nM	[3]

Claspin Signaling Pathways

Claspin is a central component of the ATR-Chk1 signaling pathway, which is activated in response to replication stress. This pathway is essential for cell cycle arrest, stabilization of stalled replication forks, and initiation of DNA repair.

The ATR-Chk1 Checkpoint Pathway

Upon encountering a stalled replication fork, the ATR kinase is recruited and activated. ATR then phosphorylates a number of downstream targets, but its phosphorylation and subsequent activation of Chk1 is critically dependent on Claspin.^[2] Claspin acts as a scaffold, bringing Chk1 into proximity with ATR.^[2] This interaction is regulated by the phosphorylation of Claspin itself, creating a binding site for Chk1.^[8] Once bound to Claspin, Chk1 is phosphorylated by ATR at Ser317 and Ser345, leading to its activation. Activated Chk1 then phosphorylates a variety of downstream targets to halt cell cycle progression and promote DNA repair.



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ATR-Chk1 signaling pathway mediated by Claspin.

Experimental Protocols

The following are detailed protocols for key experiments used to study the structure and function of Claspin.

Recombinant Claspin Purification

This protocol describes the purification of recombinant human Claspin from insect cells, a common expression system for large, complex eukaryotic proteins.

Materials:

- Sf9 or High Five™ insect cells
- Baculovirus expression vector containing the human CLSPN gene with an N-terminal FLAG tag
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
- Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
- Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 150 µg/mL 3xFLAG® peptide
- Anti-FLAG M2 Affinity Gel
- SDS-PAGE and Coomassie blue staining reagents

Procedure:

- Infect insect cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI) and incubate for 48-72 hours.
- Harvest the cells by centrifugation at 500 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

- Transfer the supernatant to a fresh tube and add the anti-FLAG M2 affinity gel. Incubate with gentle rotation for 2-4 hours at 4°C.
- Pellet the affinity gel by centrifugation at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Wash the gel three times with Wash Buffer. After each wash, pellet the gel as in the previous step and discard the supernatant.
- Elute the bound protein by incubating the gel with Elution Buffer for 30 minutes at 4°C with gentle rotation.
- Pellet the gel and collect the supernatant containing the purified FLAG-Claspin.
- Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.

Co-Immunoprecipitation (Co-IP) of Claspin and Interacting Proteins

This protocol is for the co-immunoprecipitation of endogenous Claspin from human cell extracts to identify interacting proteins.

Materials:

- Human cell line (e.g., HeLa or U2OS)
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors
- Anti-Claspin antibody (for immunoprecipitation)
- Normal Rabbit IgG (as a negative control)
- Protein A/G agarose beads
- Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
- SDS-PAGE loading buffer

- Antibodies for immunoblotting (e.g., anti-Chk1, anti-PCNA)

Procedure:

- Culture cells to 80-90% confluence. If studying a specific condition (e.g., DNA damage), treat the cells accordingly.
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Pellet the beads and transfer the supernatant to a fresh tube.
- Add the anti-Claspin antibody or Normal Rabbit IgG to the pre-cleared lysate and incubate with gentle rotation for 4 hours to overnight at 4°C.
- Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
- Pellet the beads and discard the supernatant.
- Wash the beads three to five times with Wash Buffer.
- After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the protein complexes.
- Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against potential interacting proteins.

Yeast Two-Hybrid (Y2H) Assay for Claspin Interactions

This protocol outlines the general steps for a yeast two-hybrid screen to identify novel protein-protein interactions with Claspin.

Materials:

- *Saccharomyces cerevisiae* strain (e.g., AH109 or Y2HGold)
- "Bait" plasmid (e.g., pGBT7) containing the CLSPN gene fused to a DNA-binding domain (e.g., GAL4-BD)
- "Prey" plasmid library (e.g., pGADT7) containing cDNA from a relevant tissue or cell type fused to a transcriptional activation domain (e.g., GAL4-AD)
- Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)
- Synthetic defined (SD) media with appropriate drop-out supplements (e.g., -Trp, -Leu, -His, -Ade)
- X- α -Gal for blue/white screening

Procedure:

- Clone the full-length or a specific domain of human CLSPN into the bait plasmid.
- Transform the bait plasmid into the yeast strain and select for transformants on appropriate SD drop-out media (e.g., SD/-Trp).
- Verify that the bait protein is expressed and does not auto-activate the reporter genes. This is done by transforming the bait-containing yeast with an empty prey plasmid and plating on selective media (e.g., SD/-Trp/-Leu/-His/-Ade). No growth should be observed.
- Perform a library transformation by introducing the prey plasmid library into the yeast strain already containing the bait plasmid.
- Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.
- Positive colonies (those that grow on the selective media) are then picked and their prey plasmids are isolated.
- The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.

- The interaction should be confirmed by re-transforming the isolated prey plasmid with the original bait plasmid and repeating the selection and reporter assays.

Conclusion

Claspin is a multifaceted protein that is indispensable for the proper response to DNA replication stress and for the maintenance of genome stability. Its modular structure, with distinct domains for interacting with DNA and a variety of proteins, allows it to function as a critical scaffolding protein in the ATR-Chk1 checkpoint pathway. The unstructured nature of much of the protein likely provides the flexibility needed to orchestrate the complex series of events that occur at a stalled replication fork. Given its central role in these processes and its dysregulation in cancer, Claspin continues to be an important area of research for both basic scientists and those involved in the development of novel cancer therapies. A thorough understanding of its structure, domains, and signaling pathways is essential for leveraging it as a therapeutic target.

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